![molecular formula C20H43NO2 B150520 Eicosasphinganine CAS No. 24006-62-0](/img/structure/B150520.png)
Eicosasphinganine
Overview
Description
Eicosasphinganine, also known as eicosadihydrosphingosine, is a long-chain base sphingoid. It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure. This compound is characterized by its 20-carbon chain length, distinguishing it from other sphingoid bases like sphingosine and phytosphingosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosasphinganine can be synthesized through several methods. One common approach involves the reduction of eicosasphingosine. The process typically includes the following steps:
Starting Material: Eicosasphingosine.
Reduction Reaction: The reduction of eicosasphingosine using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including the fermentation of specific yeast or bacterial strains that can produce long-chain sphingoid bases. The fermentation process is optimized to enhance the yield of this compound, followed by extraction and purification steps .
Chemical Reactions Analysis
Types of Reactions: Eicosasphinganine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eicosasphingosine.
Reduction: As mentioned earlier, eicosasphingosine can be reduced to form this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Eicosasphingosine.
Reduction: this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Lipidomics and Metabolic Studies
Eicosasphinganine is a crucial component of sphingolipid metabolism. It serves as a precursor for more complex sphingolipids, such as ceramides and sphingomyelins. Its quantification is essential for understanding lipid profiles in various biological systems.
Key Findings:
- Quantitative Analysis : Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to analyze sphingolipids, including this compound. These methods allow for the detailed profiling of sphingolipid species in biological samples, aiding in the study of diseases related to lipid metabolism .
- Tissue Imaging : Tissue imaging mass spectrometry (TIMS) has been utilized to visualize the distribution of sphingolipids, including this compound, within tissues. This technique can help identify biomarkers for diseases .
Cell Signaling and Growth Regulation
This compound is involved in cellular signaling pathways that regulate growth and apoptosis. It has been shown to influence cell behavior through its role in modulating the activity of various receptors and signaling molecules.
Research Insights:
- Heat Shock Response : this compound is implicated in the heat shock response in yeast, where it affects amino acid transport and proteolysis. This suggests potential roles in stress responses across different organisms .
- Cellular Interactions : Sphingolipids, including this compound, mediate cell-cell interactions and are involved in the modulation of cellular responses to external stimuli such as cytokines and growth factors .
Therapeutic Applications
The therapeutic potential of this compound extends to several medical conditions, particularly those involving lipid metabolism disorders.
Case Studies:
- Niemann-Pick Disease : Research has indicated that manipulating sphingolipid metabolism can have therapeutic effects in conditions like Niemann-Pick disease type C (NPC), where this compound levels may influence disease progression .
- Cancer Research : this compound derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that certain sphingoid bases can be more cytotoxic than traditional chemotherapeutics against specific cancer cell lines .
Comparative Data Table
Application Area | Description | Techniques Used | Key Findings |
---|---|---|---|
Lipidomics | Profiling sphingolipids including this compound | LC-MS/MS, TIMS | Detailed lipid profiles aid disease understanding |
Cell Signaling | Modulation of growth and apoptosis pathways | Cell culture assays | Influences on receptor activity and cellular responses |
Therapeutic Research | Potential treatment for lipid metabolism disorders | Animal models | Improved outcomes in NPC models with altered lipids |
Cancer Treatment | Cytotoxic effects against cancer cell lines | In vitro assays | This compound derivatives show higher potency |
Mechanism of Action
Eicosasphinganine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism. The pathways involved include the sphingolipid metabolic pathway, where this compound is converted into other bioactive sphingolipids that play roles in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Sphingosine: An 18-carbon sphingoid base.
Phytosphingosine: A sphingoid base with an additional hydroxyl group.
Dihydrosphingosine: Similar to sphingosine but lacks a double bond in the long-chain base.
Comparison: Eicosasphinganine is unique due to its 20-carbon chain length, which imparts distinct biophysical properties compared to shorter-chain sphingoid bases like sphingosine and phytosphingosine. This longer chain length affects its incorporation into cell membranes and its interactions with other lipids and proteins .
This compound’s unique properties make it a valuable compound for research and industrial applications, particularly in the fields of biochemistry and pharmacology.
Biological Activity
Eicosasphinganine, also known as sphinganine-1-phosphate (S1P), is a long-chain sphingoid base that plays a crucial role in various biological processes. It is primarily involved in cellular signaling, influencing cell growth, survival, and differentiation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.
Overview of this compound
This compound is derived from the hydrolysis of sphingomyelin and is characterized by its long hydrocarbon chain. It is a key component of sphingolipids, which are essential for maintaining cellular structure and function. The compound is involved in several biological pathways, including inflammation, apoptosis, and immune response modulation.
This compound exerts its biological effects through several mechanisms:
- Cell Signaling : this compound acts as a signaling molecule that regulates various cellular processes. It activates specific receptors known as S1P receptors (S1PRs), which are G protein-coupled receptors involved in cell proliferation, migration, and survival.
- Regulation of Apoptosis : The compound has been shown to inhibit apoptosis in various cell types by promoting cell survival pathways. This effect is mediated through the activation of the Akt pathway, which enhances cell viability.
- Inflammatory Response Modulation : this compound plays a role in modulating inflammatory responses. It can influence the activation and migration of immune cells, such as lymphocytes and macrophages, thereby impacting immune responses during infections or tissue injury.
Physiological Effects
The biological activity of this compound has been studied across different contexts:
- Neuroprotection : Research indicates that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. For instance, studies have shown that it can enhance the survival of Purkinje cells in models of neurodegeneration .
- Cancer Biology : this compound has been implicated in cancer biology, where it may promote tumor growth and metastasis through its effects on cell proliferation and migration. Some studies suggest that targeting S1P signaling could be a therapeutic strategy in cancer treatment .
- Metabolic Disorders : The compound has been associated with metabolic regulation, influencing lipid metabolism and insulin sensitivity. Its role in adipocyte differentiation suggests potential implications for obesity and related metabolic disorders .
Case Studies
Several studies have highlighted the significance of this compound in various biological contexts:
- Neurodegenerative Diseases : A study involving feline models of Niemann-Pick disease demonstrated that treatment with miglustat (a glucosylceramide synthase inhibitor) led to decreased accumulation of glycosphingolipids and improved neuronal survival, implicating sphingolipid metabolism in neuroprotection .
- Inflammation and Autoimmunity : Research on autoimmune conditions has shown that modulation of S1P signaling can alter immune cell trafficking and cytokine production, providing insights into potential therapeutic avenues for diseases such as multiple sclerosis .
- Cancer Progression : In vitro studies have indicated that this compound promotes proliferation in breast cancer cell lines by activating S1PRs, suggesting its involvement in tumorigenesis .
Research Findings
Recent findings underscore the diverse roles of this compound:
- Sphingolipidomics : Advances in sphingolipidomics have allowed for detailed profiling of sphingoid bases like this compound across different tissues, revealing their dynamic roles in health and disease .
- Therapeutic Potential : Investigations into pharmacological agents targeting S1P signaling pathways have shown promise in treating various conditions ranging from cancer to cardiovascular diseases .
Properties
IUPAC Name |
(2S,3R)-2-aminoicosane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMHYBVQZSPWSS-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469532 | |
Record name | eicosasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24006-62-0 | |
Record name | C20-Dihydrosphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24006-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | eicosasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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